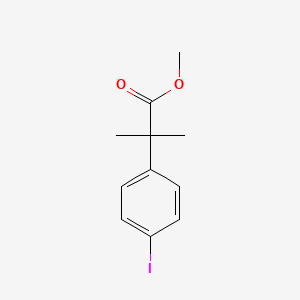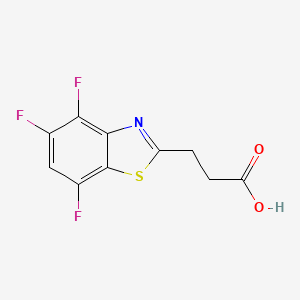
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is a compound widely used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing undesired reactions during the synthesis process. The compound is particularly valued for its stability and ease of removal under mild conditions, making it a popular choice in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate typically involves the following steps:
Formation of the Fluorenylmethoxycarbonyl Group: The 9-fluorenylmethoxycarbonyl group is introduced to the amino acid through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the amino acid is esterified using tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Purification: The final product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents and conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate undergoes several types of reactions, including:
Deprotection: The removal of the fluorenylmethoxycarbonyl group is typically achieved using a base such as piperidine.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the fluorenylmethoxycarbonyl group.
Ester Hydrolysis: Trifluoroacetic acid in dichloromethane is often used for the hydrolysis of the tert-butyl ester group.
Major Products Formed
Deprotection: The major product is the free amino acid with the fluorenylmethoxycarbonyl group removed.
Ester Hydrolysis: The major product is the free carboxylic acid.
科学的研究の応用
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is extensively used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the stepwise assembly of peptides.
Drug Development: The compound is used in the synthesis of peptide-based drugs, allowing for the precise construction of therapeutic peptides.
Bioconjugation: It is employed in the modification of biomolecules, enabling the attachment of peptides to other molecules for various applications in biochemistry and molecular biology.
作用機序
The primary mechanism of action of (9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate involves the protection of the amino group in amino acids. The fluorenylmethoxycarbonyl group prevents unwanted reactions by blocking the amino group, which can then be selectively removed under mild conditions to reveal the free amino group for subsequent reactions. This selective protection and deprotection process is crucial in the synthesis of complex peptides.
類似化合物との比較
Similar Compounds
9-Fluorenylmethoxycarbonyl Glycine: Another commonly used protecting group in peptide synthesis.
tert-Butyloxycarbonyl Amino Acids: These compounds also serve as protecting groups but are removed under acidic conditions.
Carbobenzoxy Amino Acids: Used as protecting groups but require hydrogenolysis for removal.
Uniqueness
(9H-fluoren-9-yl)methyl (2-(2-((4,4-dimethyl-2-oxopentyl)oxy)ethoxy)ethyl)carbamate is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to prevent side reactions and degradation of the peptide chain.
特性
CAS番号 |
1122484-78-9 |
|---|---|
分子式 |
C25H31NO6 |
分子量 |
441.5 g/mol |
IUPAC名 |
tert-butyl 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C25H31NO6/c1-25(2,3)32-23(27)17-30-15-14-29-13-12-26-24(28)31-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,26,28) |
InChIキー |
AALGOFOXFDCUNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8373047.png)








![2,6-Bis[p-trifluoromethylphenyl]isonicotinonitrile](/img/structure/B8373096.png)

